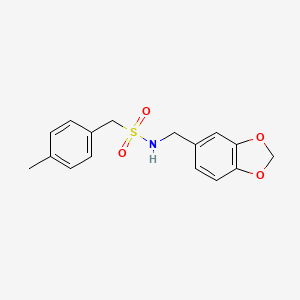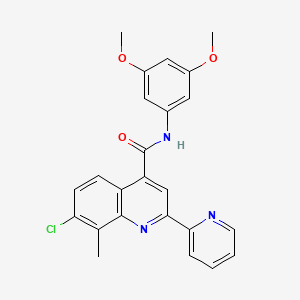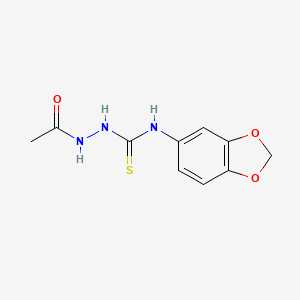
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanesulfonamide and related compounds involves various chemical reactions, including palladium-catalyzed cross-couplings. For instance, the reaction of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes in the presence of dichlorobis(triphenylphosphine)palladium yields 1-methylsulfonyl-indoles with functional groups at the 2-position, demonstrating a versatile approach to synthesizing sulfonamide derivatives (Sakamoto et al., 1988).
Molecular Structure Analysis
The molecular and supramolecular structures of related sulfonamide compounds reveal interesting features, such as hydrogen bonding and variations in torsion angles, which affect their biological activity and interaction with receptors. For example, N-(3,4-Dimethylphenyl)methanesulfonamide showcases how the methanesulfonyl group's orientation and the N—H bond's conformation can influence a molecule's receptor binding properties (Gowda et al., 2007).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions that influence their potential applications. For example, the vicarious nucleophilic substitution (VNS) process has been observed in sulfonamide compounds, demonstrating the reactivity and functionalization potential of the benzene ring when activated by specific groups (Lemek et al., 2008).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and can be analyzed using spectroscopic methods and X-ray crystallography. For instance, the study of N-(2,3-Dichlorophenyl)methanesulfonamide provides insights into how different substituents influence the compound's physical properties and intermolecular interactions (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are fundamental aspects of sulfonamide compounds. These properties are influenced by the compound's molecular structure, including functional groups and substituents. Studies on derivatives of methanesulfonamide reveal their potential as ligands for metal coordination, highlighting the versatility and chemical diversity of these compounds (Jacobs et al., 2013).
Wissenschaftliche Forschungsanwendungen
Structural Insights and Biological Interactions
Research on similar methanesulfonamide compounds has provided insights into their structural characteristics and potential biological interactions. For instance, studies have shown the importance of the conformation of the N—H bond in determining biological activity, with certain conformations being more favorable for receptor molecule interactions due to hydrogen bonding capabilities (B. Gowda, S. Foro, H. Fuess, 2007). This structural property could imply that "N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanesulfonamide" may also engage in similar interactions, which could be harnessed in therapeutic or other biological applications.
Synthetic Applications
The compound's structure suggests potential for synthetic applications, particularly in the synthesis of heterocyclic compounds and in catalysis. Research on related compounds has demonstrated methods for one-step syntheses of complex molecules, such as 1-methylsulfonyl-indoles, which are valuable in pharmaceutical research (T. Sakamoto et al., 1988). This suggests that "N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanesulfonamide" could serve as a precursor or intermediate in the synthesis of pharmacologically relevant molecules.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-2-4-13(5-3-12)10-22(18,19)17-9-14-6-7-15-16(8-14)21-11-20-15/h2-8,17H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOWYIHYBWSCSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[4-(1-adamantylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4582201.png)
![N-[4-(acetylamino)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B4582209.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4582225.png)
![N-[3-(butyrylamino)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4582233.png)

![3-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4582238.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopentylthiourea](/img/structure/B4582245.png)
![16-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]androstane-3,17-diol](/img/structure/B4582246.png)
![N-(4-fluorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4582256.png)
![N-(2,3-dichlorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4582264.png)
![1-[4-(2,4-dimethylphenoxy)butyl]azepane](/img/structure/B4582275.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4582276.png)

![N,N-diethyl-2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4582302.png)